2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester
Overview
Description
2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester is an indole derivative. Indole derivatives are significant in natural products and drugs due to their biological activities. This compound features an indole ring system, which is a prevalent moiety in many alkaloids and pharmaceuticals .
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
One-Pot, Three-Component Synthesis: This method combines Fischer indolisation and N-alkylation in a single step.
Industrial Production Methods: Industrial production typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized for cost, time, and energy consumption .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester, also known as MIAM, is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
MIAM interacts with DNA through a process called intercalation . This involves the insertion of the planar molecule of MIAM between the stacked base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, affecting processes such as replication and transcription .
Biochemical Pathways
Its intercalation into dna can disrupt various cellular processes, potentially leading to cell death . This makes it a potential candidate for anti-cancer therapies .
Pharmacokinetics
Studies have shown that miam can inhibit tumor growth in mice without causing damage, even at high doses . This suggests that it may have good bioavailability and low toxicity .
Result of Action
MIAM has been shown to selectively inhibit the viability of HeLa cells, a type of cancer cell . In mouse models, it has been shown to dose-dependently inhibit tumor growth . These results suggest that MIAM could have potential as an anti-cancer agent .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
1-Methylindole: A simpler indole derivative used in organic synthesis.
Indole-3-carboxaldehyde: Another indole derivative with significant biological activity.
Uniqueness: 2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity compared to other indole derivatives .
Properties
IUPAC Name |
methyl 2-(1-methylindol-3-yl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-7-9(11(14)12(15)16-2)8-5-3-4-6-10(8)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHIWUQNUXJUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403449 | |
Record name | Methyl (1-methyl-1H-indol-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151490-40-3 | |
Record name | Methyl (1-methyl-1H-indol-3-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (1-methylindolyl-3)-glyoxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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